![molecular formula C23H23NO4S B2618759 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448071-03-1](/img/structure/B2618759.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a biphenyl group, a dihydrobenzofuran group, and a sulfonamide group . Biphenyl is an organic compound that forms colorless crystals and is notable as a starting material for the production of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, biphenyl compounds can be formed through a coupling reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Biphenyl, for example, consists of two connected phenyl rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Biphenyl compounds, for example, can undergo various reactions such as the Grignard reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .
Mécanisme D'action
Target of Action
The primary targets of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide are the PD-1/PD-L1 immune checkpoints . These checkpoints are proteins expressed on the surfaces of various immune cells, including T-cells, B-cells, monocytes, natural killer cells, and dendritic cells . They play a crucial role in regulating the immune system, ensuring appropriate responses by stimulating or inhibiting checkpoint molecules to maintain balance .
Mode of Action
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide interacts with its targets, the PD-1/PD-L1 immune checkpoints, by inhibiting their activity . This inhibition prevents the immune checkpoints from suppressing the immune response, thereby allowing the immune system to recognize and attack cancer cells .
Biochemical Pathways
The action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide affects the PD-1/PD-L1 pathway . This pathway is involved in the immune response, particularly in the regulation of T cell activity. By inhibiting the PD-1/PD-L1 interaction, the compound allows T cells to remain active and attack cancer cells . The compound’s action also involves the biphenyl degradation pathway, with key enzymes such as biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
Biphenyl derivatives are known for their oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide’s action primarily involve the activation of the immune system. By inhibiting the PD-1/PD-L1 immune checkpoints, the compound allows the immune system to recognize and attack cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-23(25,20-9-7-18(8-10-20)17-5-3-2-4-6-17)16-24-29(26,27)21-11-12-22-19(15-21)13-14-28-22/h2-12,15,24-25H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCSSTFMWYLFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

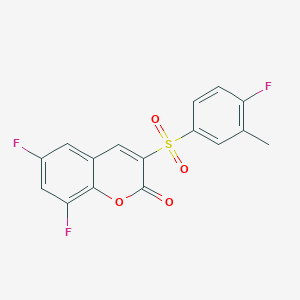

![5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2618679.png)
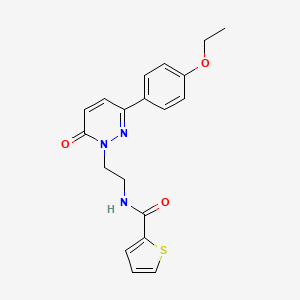
![7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid](/img/structure/B2618683.png)
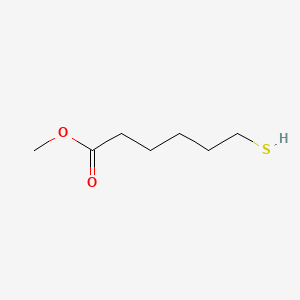
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2618685.png)
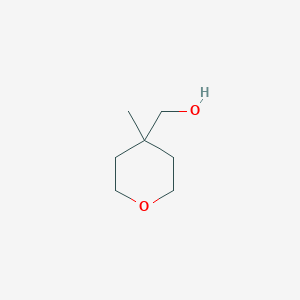
![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2618688.png)

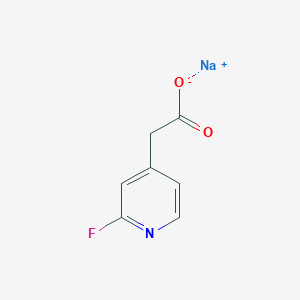
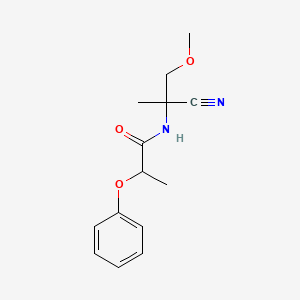

![1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618699.png)